molecular formula C8H15NO2S B13025055 N-(Thietan-3-yl)-1,4-dioxepan-6-amine

N-(Thietan-3-yl)-1,4-dioxepan-6-amine

Cat. No.: B13025055
M. Wt: 189.28 g/mol
InChI Key: SLHJVTJYMFRRFX-UHFFFAOYSA-N
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Description

N-(Thietan-3-yl)-1,4-dioxepan-6-amine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thietan-3-yl)-1,4-dioxepan-6-amine typically involves the reaction of 2-(chloromethyl)thiirane with appropriate nucleophiles. One common method includes the reaction of 2-(chloromethyl)thiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired thietane derivative through a thiirane-thietane rearrangement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Thietan-3-yl)-1,4-dioxepan-6-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thietane ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Thietan-3-yl)-1,4-dioxepan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Thietan-3-yl)-1,4-dioxepan-6-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Thietan-3-yl)-1,4-dioxepan-6-amine is unique due to its combination of sulfur and oxygen heteroatoms within a single ring structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable covalent bonds with biological molecules, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(thietan-3-yl)-1,4-dioxepan-6-amine

InChI

InChI=1S/C8H15NO2S/c1-2-11-4-7(3-10-1)9-8-5-12-6-8/h7-9H,1-6H2

InChI Key

SLHJVTJYMFRRFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)NC2CSC2

Origin of Product

United States

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